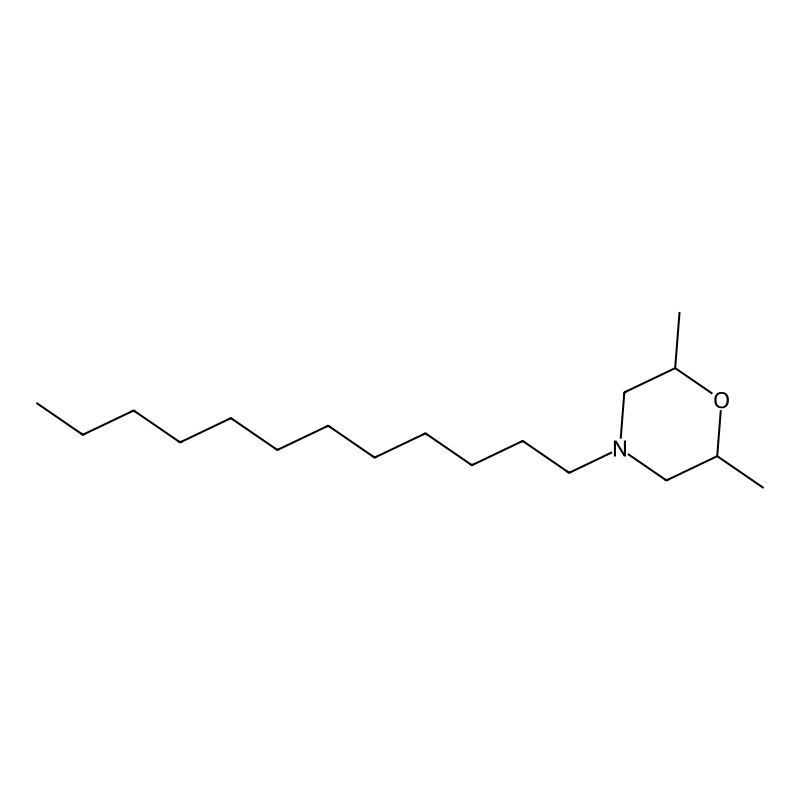4-Dodecyl-2,6-dimethylmorpholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fungicidal Properties
4-Dodecyl-2,6-dimethylmorpholine, also known as Dodemorph, is primarily studied for its fungicidal properties. It belongs to the morpholine class of chemicals and exhibits inhibitory effects on fungal growth []. Research suggests that Dodemorph acts by disrupting the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death [].
Potential for Plant Disease Control
Due to its antifungal activity, 4-Dodecyl-2,6-dimethylmorpholine has been explored as a potential fungicide for plant disease control. Research has shown effectiveness against various fungal pathogens, including powdery mildew, downy mildew, and rust, in crops like wheat, barley, grapes, and apples [, ].
4-Dodecyl-2,6-dimethylmorpholine is an organic compound characterized by the molecular formula . It belongs to the morpholine class of compounds, which are cyclic amines that contain a morpholine ring. This compound features a dodecyl group, which is a long-chain alkyl group, along with two methyl groups at the 2 and 6 positions of the morpholine ring. Its structure contributes to its unique properties, including its role as an antifungal agent in agrochemical applications .
This compound exhibits notable biological activity, particularly as an antifungal agent. Its structure allows it to interact effectively with fungal cell membranes, disrupting their integrity and leading to cell death. The presence of the long dodecyl chain enhances its lipophilicity, improving its ability to penetrate lipid membranes and exert antifungal effects. Studies indicate that 4-Dodecyl-2,6-dimethylmorpholine is effective against various fungal pathogens, making it a valuable candidate for agricultural applications .
Several methods have been developed for synthesizing 4-Dodecyl-2,6-dimethylmorpholine:
- Alkylation of Morpholine: This method involves the alkylation of morpholine with dodecyl halides under basic conditions.
- Methylation Reactions: The introduction of methyl groups can be achieved through methylation of appropriate precursors.
- Reduction Reactions: Starting from related compounds, reduction processes can yield 4-Dodecyl-2,6-dimethylmorpholine through selective hydrogenation or other reduction methods.
These synthetic routes allow for the production of this compound with varying degrees of purity and yield .
The primary applications of 4-Dodecyl-2,6-dimethylmorpholine include:
- Agricultural Chemicals: It serves as an antifungal agent in crop protection products.
- Surfactants: Due to its amphiphilic nature, it can be used in formulations requiring surfactant properties.
- Pharmaceuticals: Potentially useful in drug formulations due to its biological activity against fungal infections.
These applications highlight its versatility in both industrial and agricultural contexts .
Interaction studies have revealed that 4-Dodecyl-2,6-dimethylmorpholine interacts with various biological membranes and proteins. Its hydrophobic dodecyl group facilitates insertion into lipid bilayers, affecting membrane fluidity and permeability. These interactions are critical for its antifungal activity as they disrupt fungal cell membranes. Furthermore, studies suggest that this compound may influence enzyme activities and cellular signaling pathways due to its structural properties .
Several compounds share structural similarities with 4-Dodecyl-2,6-dimethylmorpholine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Morpholine | Cyclic amine without long alkyl chains | Basic structure lacking hydrophobic properties |
| 2-Methyl-2-(dodecyloxy)propane | Ether with a dodecyl group | Primarily used as a surfactant |
| Dodecylamine | Linear alkyl amine | Lacks cyclic structure; used as a surfactant |
| Octadecylamine | Longer linear alkyl chain | Similar properties but longer chain affects solubility |
The uniqueness of 4-Dodecyl-2,6-dimethylmorpholine lies in its combination of a morpholine ring with both dodecyl and methyl substituents, granting it specific antifungal properties not found in simpler compounds like morpholine or linear amines .
This detailed examination underscores the significance of 4-Dodecyl-2,6-dimethylmorpholine in both chemical research and practical applications across various fields.
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Irritant;Health Hazard;Environmental Hazard








